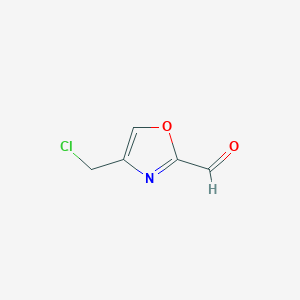
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 4-position and an aldehyde group at the 2-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde typically involves the chloromethylation of oxazole derivatives. One common method is the reaction of oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of 4-(Chloromethyl)-1,3-oxazole-2-carboxylic acid.
Reduction: Formation of 4-(Chloromethyl)-1,3-oxazole-2-methanol.
科学的研究の応用
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological activities.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but contains a benzene ring instead of an oxazole ring.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a phenyl ring and trimethoxysilane group.
4-(Chloromethyl)pyrimidine: Contains a pyrimidine ring instead of an oxazole ring.
Uniqueness
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is unique due to its combination of a chloromethyl group and an aldehyde group on an oxazole ring This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis
特性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC名 |
4-(chloromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2 |
InChIキー |
PZJPFFURTWPOLY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






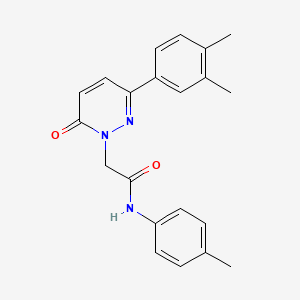
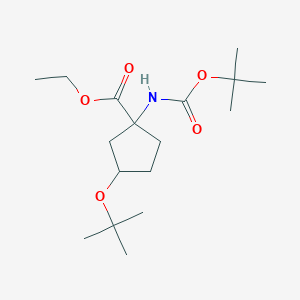
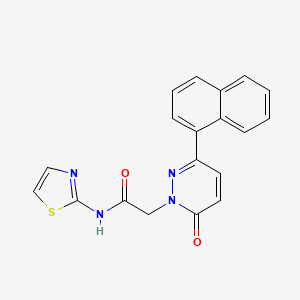

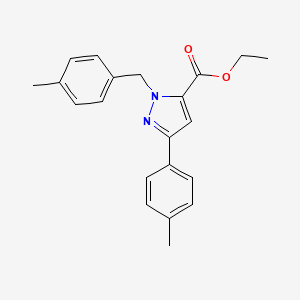
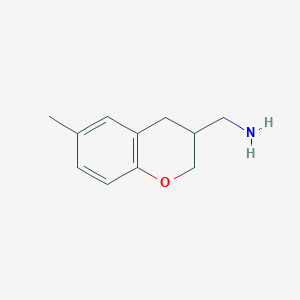

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
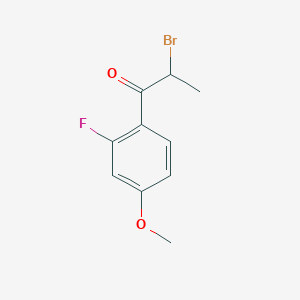
![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)
